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Compound of Interest

Compound Name: TETi76

Cat. No.: B12823887

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
efficacy of TETIi76, a potent inhibitor of the Ten-Eleven Translocation (TET) family of
dioxygenases, in preclinical mouse models of leukemia. The protocols outlined below are
based on published studies and are intended to serve as a guide for researchers investigating
the therapeutic potential of TETi76.

Introduction

TETIi76 is an orally active small molecule inhibitor of TET1, TET2, and TET3 enzymes.[1]
These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC)
to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. Loss-of-function mutations in
TET2 are among the most common genetic alterations in myeloid leukemias.[1][2] Leukemia
cells with TET2 mutations often exhibit a dependency on the residual enzymatic activity of
TET1 and TET3 for their survival and proliferation. TETi76 is designed to exploit this
vulnerability by inhibiting the remaining TET activity, leading to selective targeting and
elimination of TET-deficient leukemia cells.[2]

Mechanism of Action

TETIi76 functions as a competitive inhibitor at the active site of TET enzymes.[1] By blocking
TET activity, TETi76 reduces the levels of 5hmC in the genome, mimicking the molecular
consequences of TET2 loss-of-function.[2] This disruption of the epigenetic landscape
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preferentially induces apoptosis in leukemia cells that are deficient in TET2 or have
compromised TET dioxygenase activity.[2] One of the key downstream effects of TET inhibition
by TETIi76 is the downregulation of c-MYC target genes, which are critical for cell proliferation

and survival in acute myeloid leukemia (AML).[3]
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TETi76 Mechanism of Action in Leukemia.

In Vivo Efficacy and Dosage in Mouse Models

TETIi76 has demonstrated significant anti-leukemic efficacy in various preclinical mouse models
of leukemia. The following tables summarize the key quantitative data from these studies.

In Vitro Potency of TETi76
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Cell Line TET Status IC50 (pM)

K562 TET2+/+ 40

K562 TET2/3 -/- ~10

SIG-M5 TET2-/- N/A

MEG-01 TET2+/+ N/A

OCI-AML5 TET2+/+ N/A

MOLM13 TET2+/+ N/A

TF1-IDH2(R140Q) IDH2 mutant ~5-fold lower than parental

Note: N/A indicates that the specific IC50 value was not provided in the search results,

although dose-dependent effects were observed.

. | Administration of TETiZ6

Administration

Mouse Model Dosage Vehicle
Route
Human TET2-/- 10% DMSO, 40%
) 50 mg/kg, 5
leukemia xenograft Oral Gavage PEG300, 5% Tween-
days/week ]
(SIG-M5) 80, 45% Saline
Tet2-deficient mice 50 mg/kg, 5 o
Not explicitly stated,
(C57BL/6 Oral Gavage days/week for 3

background)

likely similar to above
months

Tet2-/- competitive )
) Intraperitoneal (IP)
transplantation model

25 mg/kg, once dalily, Not explicitly stated in

5 days/week search results

In Vivo Efficacy of TETIi76
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Mouse Model

Treatment Regimen

Outcome

Human TET2-/- leukemia
xenograft (SIG-M5)

50 mg/kg oral gavage

Significantly reduced tumor
burden compared to vehicle-

treated mice.

Tet2-deficient mice

50 mg/kg oral gavage, 5
days/week for 3 months

Reduced spleen size in a
gene-dose-dependent manner.
No significant effect on body

weight or overall blood counts.

Tet2-/- competitive

transplantation model

25 mg/kg IP, 5 days/week for 4
weeks

Preferentially restricted the
proliferative advantage of Tet2-

mutant cells.

Inducible Tet1/2/3 knockout

mice

N/A (Genetic model)

Mice succumbed to acute
myeloid leukemia within 4-5

weeks.

Experimental Protocols
Preparation of TETi76 Formulation for Oral

Administration

Materials:

o TETIi76 powder

e Dimethyl sulfoxide (DMSO)

» Polyethylene glycol 300 (PEG300)

o Tween-80 (Polysorbate 80)
o Sterile Saline (0.9% NaCl)

 Sterile microcentrifuge tubes

e \ortex mixer
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Procedure:

Calculate the required amount of TETi76 for the desired concentration and final volume.

In a sterile microcentrifuge tube, dissolve the TETi76 powder in DMSO to create a stock
solution. For a final concentration of 5 mg/mL in the dosing solution, a 50 mg/mL stock in
DMSO can be prepared.

In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in
the appropriate ratios. For the final formulation of 10% DMSO, 40% PEG300, 5% Tween-80,
and 45% saline, combine 400 uL of PEG300, 50 pL of Tween-80, and 450 pL of saline for a
total of 900 uL of vehicle.

Add 100 pL of the TETIi76 stock solution (from step 2) to the 900 uL of vehicle (from step 3)
to achieve the final 1 mL dosing solution.

Vortex the solution thoroughly to ensure it is homogenous.

Administer the formulation to mice via oral gavage at a volume appropriate for the mouse's
body weight (e.g., 10 uL/g for a 50 mg/kg dose from a 5 mg/mL solution).

Human Leukemia Xenograft Model in NSG Mice

Materials:

Human leukemia cell line (e.g., SIG-M5, TET2-deficient)
NOD-scid IL2ZRgammanull (NSG) mice (6-8 weeks old)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Phosphate-buffered saline (PBS), sterile

Syringes and needles (e.g., 27-gauge)

(Optional) Matrigel

Procedure:
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Culture the human leukemia cells in the appropriate medium to the desired number.
Harvest the cells and perform a cell count.
Wash the cells twice with sterile PBS.

Resuspend the cells in sterile PBS at the desired concentration for injection. For
subcutaneous injection, a common concentration is 5-10 x 106 cells in 100-200 pL of PBS.
For intravenous injection, 1-5 x 106 cells in 100-200 L is typical. For subcutaneous
injections, cells can be mixed 1:1 with Matrigel to improve tumor take rate.

For subcutaneous xenografts, inject the cell suspension into the flank of the NSG mice.
For disseminated leukemia models, inject the cells intravenously via the tail vein.

Monitor the mice regularly for tumor growth (for subcutaneous models) or signs of leukemia
development (e.g., weight loss, ruffled fur, hind-limb paralysis).

Once tumors reach a palpable size (e.g., 100-200 mm3) or leukemia is established,
randomize the mice into treatment and control groups.

Initiate treatment with TETi76 or vehicle control as described in the dosing and
administration protocols.

Monitor tumor volume (using calipers) and/or survival as the primary endpoints.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12823887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12823887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cell Culture & Preparation

Culture Human
Leukemia Cells
(e.g., SIG-M5)

Harvest, Wash,
& Resuspend Cells
in PBS

Xenograft Establishment

Inject Cells into
NSG Mice
(Subcutaneous or V)

Monitor for Tumor
Growth or Leukemia
Development

Treatment & Analysis

Randomize Mice into
Treatment & Control
Groups

'

Administer TETi76
(Oral or IP)
or Vehicle

Measure Tumor Volume
&/or Monitor Survival

Endpoint Analysis:
Tumor Weight, IHC,
Flow Cytometry

Click to download full resolution via product page

Leukemia Xenograft Experimental Workflow.
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Concluding Remarks

TETIi76 represents a promising targeted therapy for leukemias harboring TET2 mutations or
exhibiting TET dioxygenase deficiency. The provided dosage and administration protocols,
along with the experimental models, offer a solid foundation for further preclinical investigation
into the efficacy and mechanism of action of this novel agent. Careful adherence to these
protocols will ensure the generation of robust and reproducible data, which is crucial for the
clinical translation of TETi76. Further studies are warranted to determine the optimal dosing
schedule, explore potential combination therapies, and fully elucidate the downstream signaling
pathways affected by TETi76 in various leukemia subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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